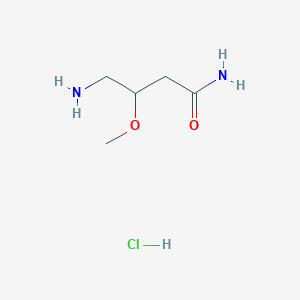

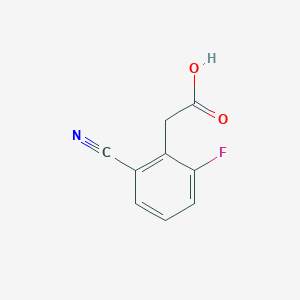

2-(2-Cyano-6-fluorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Cyano-6-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1261682-66-9 . It has a molecular weight of 179.15 and is typically in powder form .

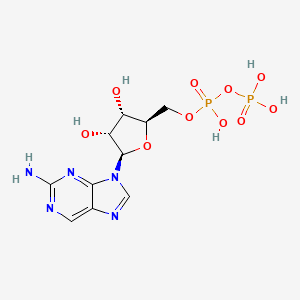

Molecular Structure Analysis

The IUPAC name for this compound is (2-cyano-6-fluorophenyl)acetic acid . The InChI code is 1S/C9H6FNO2/c10-8-3-1-2-6 (5-11)7 (8)4-9 (12)13/h1-3H,4H2, (H,12,13) .Physical And Chemical Properties Analysis

This compound is typically in powder form . It has a molecular weight of 179.15 . The storage temperature is typically room temperature .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

2-(2-Cyano-6-fluorophenyl)acetic acid and its derivatives have been explored in the synthesis of compounds with potential anticancer properties. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid has been studied for its in vitro anticancer activity, showcasing the potential of these compounds in cancer research (Liu Ying-xiang, 2007).

Cytotoxicity and Interaction with Tubulin

Research into 2-phenyl-4-quinolone acetic acids and their esters, including derivatives of 2-(2-Cyano-6-fluorophenyl)acetic acid, has demonstrated their interaction with tubulin and cytotoxicity against human tumor cell lines. This highlights their potential in the development of new antitumor agents (Yi Xia et al., 2003).

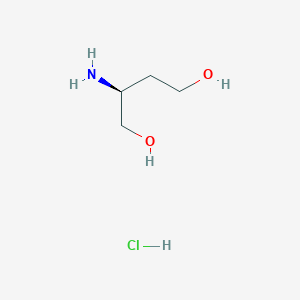

Chiral Derivatizing Agent in Stereochemistry

The compound has also been used as a chiral derivatizing agent, notably in the determination of enantiomeric excess of primary alcohols. This application is significant in the field of stereochemistry, particularly in analyzing the chirality of molecules relevant to pharmaceutical research (Tamiko Takahashi et al., 2000).

Carbohydrate Chemistry

In carbohydrate chemistry, derivatives of this compound have been used as protecting groups for carbohydrate thioglycoside donors. This is crucial for the synthesis of complex carbohydrates and glycosides, an area of importance in biochemical and medicinal research (David Crich et al., 2006).

Fluorographic Detection in Biochemistry

Additionally, the compound has been utilized in fluorographic detection methods in biochemical research. This application is essential for the analysis of protein and nucleic acid samples in gel electrophoresis, facilitating research in molecular biology and genetics (M. Skinner et al., 1983).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of 2-(2-Cyano-6-fluorophenyl)acetic acid is currently not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The cyano and fluoro groups on the phenyl ring may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Pharmacokinetics

The compound’s molecular weight (17915) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Propiedades

IUPAC Name |

2-(2-cyano-6-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHLXSMVQBGIGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)

![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)

![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)

![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)

![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)